molecular formula C4H6ClO2- B14115079 Cyclopropanecarboxylic acid;chloride

Cyclopropanecarboxylic acid;chloride

Cat. No.: B14115079
M. Wt: 121.54 g/mol
InChI Key: SGBIPKSFOQACNA-UHFFFAOYSA-M
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Description

It is a colorless to light yellow liquid with a pungent odor and is widely used as an intermediate in organic synthesis . This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarboxylic acid chloride is typically synthesized by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl2) at around 60°C for approximately 4 hours . The excess thionyl chloride is then removed by distillation, yielding the desired product .

Industrial Production Methods: In industrial settings, the preparation of cyclopropanecarboxylic acid chloride follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is often purified through distillation to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboxylic acid chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Water or aqueous solutions

Major Products Formed:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Cyclopropanecarboxylic Acid: Formed by hydrolysis

    Cyclopropylmethanol: Formed by reduction

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, it may target specific functional groups in drug molecules to modify their properties .

Comparison with Similar Compounds

Cyclopropanecarboxylic acid chloride can be compared with other similar compounds such as:

Uniqueness: Cyclopropanecarboxylic acid chloride is unique due to its three-membered cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules .

Properties

Molecular Formula

C4H6ClO2-

Molecular Weight

121.54 g/mol

IUPAC Name

cyclopropanecarboxylic acid;chloride

InChI

InChI=1S/C4H6O2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);1H/p-1

InChI Key

SGBIPKSFOQACNA-UHFFFAOYSA-M

Canonical SMILES

C1CC1C(=O)O.[Cl-]

Origin of Product

United States

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